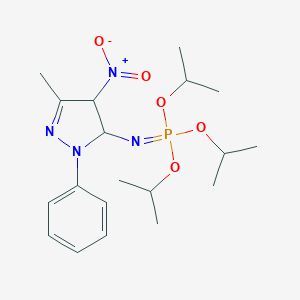
2-tert-butyl-1-oxo-5,6,8,9-tetrahydro-1H,4H,7H-6a,9a-diaza-3a-azoniaphenalen-3-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-butyl-1-oxo-5,6,8,9-tetrahydro-1H,4H,7H-6a,9a-diaza-3a-azoniaphenalen-3-olate is a complex organic compound known for its unique structure and diverse applications in various fields of science and industry. This compound features a tricyclic framework with multiple nitrogen atoms, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-1-oxo-5,6,8,9-tetrahydro-1H,4H,7H-6a,9a-diaza-3a-azoniaphenalen-3-olate typically involves multiple steps, starting from commercially available precursors. One common method involves the Vilsmeier formylation of a suitable indole derivative, followed by a series of reactions including reduction, protection, and cyclization . The reaction conditions often require precise control of temperature, pH, and the use of specific reagents such as sodium tetrahydridoborate and tert-butyl(dimethyl)silyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-tert-butyl-1-oxo-5,6,8,9-tetrahydro-1H,4H,7H-6a,9a-diaza-3a-azoniaphenalen-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium tetrahydridoborate or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms in the tricyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium tetrahydridoborate, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different hydroxy or amine derivatives .
Aplicaciones Científicas De Investigación
2-tert-butyl-1-oxo-5,6,8,9-tetrahydro-1H,4H,7H-6a,9a-diaza-3a-azoniaphenalen-3-olate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a catalyst in certain reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Employed in the production of advanced materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-tert-butyl-1-oxo-5,6,8,9-tetrahydro-1H,4H,7H-6a,9a-diaza-3a-azoniaphenalen-3-olate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Tert-butyl-3-methyl-4-oxopiperidine-1,3-dicarboxylate
- Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate
Uniqueness
Compared to similar compounds, 2-tert-butyl-1-oxo-5,6,8,9-tetrahydro-1H,4H,7H-6a,9a-diaza-3a-azoniaphenalen-3-olate stands out due to its tricyclic structure and the presence of multiple nitrogen atoms
Propiedades
Fórmula molecular |
C14H21N3O2 |
|---|---|
Peso molecular |
263.34g/mol |
Nombre IUPAC |
3-tert-butyl-4-oxo-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)10-11(18)16-8-4-6-15-7-5-9-17(12(10)19)13(15)16/h4-9H2,1-3H3 |
Clave InChI |
FRXRNYOBDXKZTR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C([N+]2=C3N(CCCN3C1=O)CCC2)[O-] |
SMILES canónico |
CC(C)(C)C1=C([N+]2=C3N(CCCN3C1=O)CCC2)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-hydroxy-2-phenyl-10H-pyridazino[6,1-b]quinazolin-10-one](/img/structure/B373200.png)
![3-benzyl-7-methyl-4-oxo-1-phenyl-4H-pyrimido[1,2-b]pyridazin-1-ium-2-olate](/img/structure/B373205.png)
![3-[1-(4-aminoanilino)ethylidene]dihydro-2(3H)-furanone](/img/structure/B373208.png)
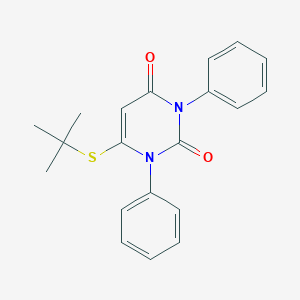
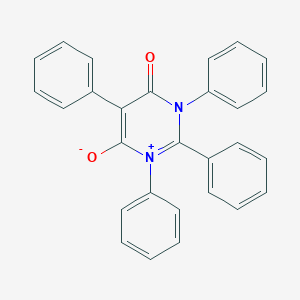
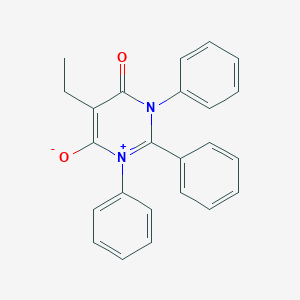
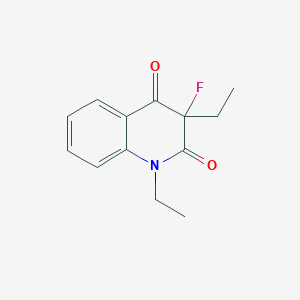
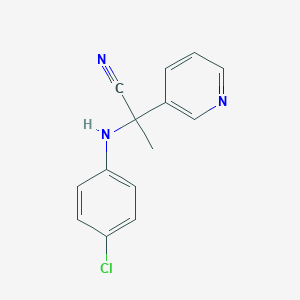
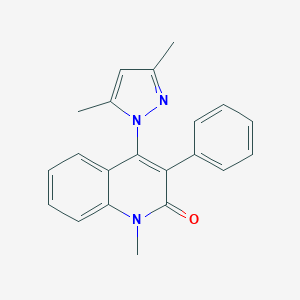
![2-Chloro-5-methyl-1-oxo-3-phenyl-4-pyrido[1,2-a]benzimidazolecarbonitrile](/img/structure/B373236.png)
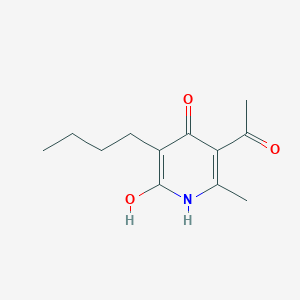
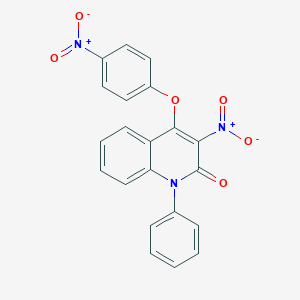
![N-[2-(2,2-dimethoxyacetyl)phenyl]acetamide](/img/structure/B373246.png)
